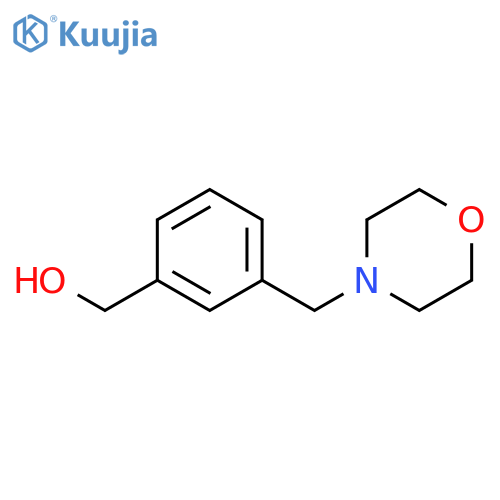Cas no 91271-64-6 (3-(morpholinomethyl)phenylmethanol)

91271-64-6 structure
商品名:3-(morpholinomethyl)phenylmethanol
3-(morpholinomethyl)phenylmethanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,3-(4-morpholinylmethyl)-
- [3-(morpholin-4-ylmethyl)phenyl]methanol
- [3-(Morpholinomethyl)phenyl]methanol
- 3-(4-morpholinylmethyl)Benzenemethanol
- (3-Morpholin-4-ylmethyl-phenyl)-methanol
- AKOS000320964
- DTXSID80428142
- J-502745
- CS-0362865
- FT-0763438
- SCHEMBL2249512
- 91271-64-6
- MS-22334
- (3-(Morpholinomethyl)phenyl)methanol
- MFCD07772831
- {3-[(morpholin-4-yl)methyl]phenyl}methanol
- DB-078971
- 3-(morpholinomethyl)phenylmethanol
-
- MDL: MFCD07772831
- インチ: InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2
- InChIKey: KFSCOCJCNMSXOK-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1CC2=CC(=CC=C2)CO
計算された属性
- せいみつぶんしりょう: 207.12600
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 32.7Ų
じっけんとくせい
- 密度みつど: 1.147
- ふってん: 335.8°Cat760mmHg
- フラッシュポイント: 156.9°C
- 屈折率: 1.569
- PSA: 32.70000
- LogP: 0.94900
3-(morpholinomethyl)phenylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B499145-10mg |
[3-(morpholinomethyl)phenyl]methanol |
91271-64-6 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B499145-100mg |
[3-(morpholinomethyl)phenyl]methanol |
91271-64-6 | 100mg |
$ 115.00 | 2022-06-01 | ||
| abcr | AB224742-1g |
[3-(Morpholinomethyl)phenyl]methanol, 95%; . |
91271-64-6 | 95% | 1g |
€301.70 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433535-250mg |
(3-(Morpholinomethyl)phenyl)methanol |
91271-64-6 | 98% | 250mg |
¥840.00 | 2024-04-25 | |
| abcr | AB224742-500mg |
[3-(Morpholinomethyl)phenyl]methanol, 95%; . |
91271-64-6 | 95% | 500mg |
€211.90 | 2025-02-17 | |
| abcr | AB224742-1 g |
[3-(Morpholinomethyl)phenyl]methanol; 95% |
91271-64-6 | 1 g |
€301.70 | 2023-07-20 | ||
| TRC | B499145-50mg |
[3-(morpholinomethyl)phenyl]methanol |
91271-64-6 | 50mg |
$ 70.00 | 2022-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433535-1g |
(3-(Morpholinomethyl)phenyl)methanol |
91271-64-6 | 98% | 1g |
¥1659.00 | 2024-04-25 |
3-(morpholinomethyl)phenylmethanol 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
91271-64-6 (3-(morpholinomethyl)phenylmethanol) 関連製品
- 91271-84-0(1-{4-[(morpholin-4-yl)methyl]phenyl}methanamine)
- 91271-83-9(1-{3-[(morpholin-4-yl)methyl]phenyl}methanamine)
- 10316-00-4(4-Benzylmorpholine)
- 91271-63-5((2-(Morpholinomethyl)phenyl)methanol)
- 91271-65-7([4-(morpholinomethyl)phenyl]methanol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91271-64-6)3-(morpholinomethyl)phenylmethanol

清らかである:99%
はかる:1g
価格 ($):179.0